molecular formula C15H19Cl2N3 B2717081 [6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2287331-41-1

[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B2717081
CAS No.: 2287331-41-1
M. Wt: 312.24
InChI Key: YNAANGCNXIRPGK-UHFFFAOYSA-N
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Description

[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Scientific Research Applications

Chemistry

In chemistry, [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interactions with various biological targets. For example, some quinoline derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions in the field of quinoline derivatives involve the design, synthesis, and evaluation of novel derivatives with improved therapeutic effects . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Quinoline and Pyridine Rings: The quinoline and pyridine rings can be coupled through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid and halide derivatives.

    Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can occur at the quinoline or pyridine rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions ortho or para to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

    Oxidation: Imines, nitriles, and carboxylic acids.

    Reduction: Dihydroquinoline, tetrahydroquinoline, and dihydropyridine derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline ring in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.

    Pyridine: A basic heterocyclic organic compound with a structure similar to the pyridine ring in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.

    Methanamine: A simple amine with a structure similar to the methanamine group in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.

Uniqueness

The uniqueness of [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine lies in its combined structure of quinoline, pyridine, and methanamine groups. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.2ClH/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18;;/h1-2,4,6-8,11H,3,5,9-10,16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAANGCNXIRPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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